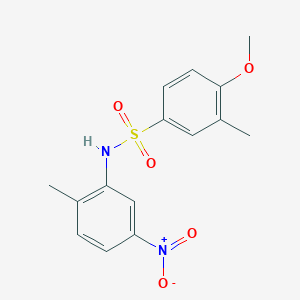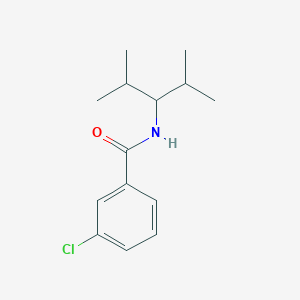![molecular formula C14H21NO B5763595 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNJ-7925476 and is classified as a selective dopamine D3 receptor antagonist.
作用機序
The mechanism of action of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine involves the selective binding of the compound to the dopamine D3 receptor. This binding inhibits the activity of the receptor, which leads to a decrease in the release of dopamine in the brain. This mechanism has been found to be effective in the treatment of several neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine have been extensively studied. The compound has been found to have a selective effect on the dopamine D3 receptor, which leads to a decrease in the release of dopamine in the brain. This decrease in dopamine release has been found to be effective in the treatment of several neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been found to have potential use in the treatment of drug addiction and depression.
実験室実験の利点と制限
The advantages of using 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine in lab experiments include its selective effect on the dopamine D3 receptor, its potential use in the treatment of several neurological disorders, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to establish its safety and efficacy.
将来の方向性
There are several future directions for the research on 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine. These include the development of new synthesis methods, the investigation of the compound's potential use in the treatment of drug addiction and depression, and the exploration of its potential use in other neurological disorders. Further research is also needed to establish the safety and efficacy of this compound in humans.
Conclusion:
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has been found to have a selective effect on the dopamine D3 receptor, which makes it a potential target for the treatment of several neurological disorders. The compound has also been found to have potential use in the treatment of drug addiction and depression. Further research is needed to establish the safety and efficacy of this compound in humans and to explore its potential use in other neurological disorders.
合成法
The synthesis of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine involves the reaction of 3-ethylphenol with 1-bromo-2-(2-pyrrolidin-1-ylethoxy)ethane in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
科学的研究の応用
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential use in scientific research. This compound has been found to be a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been found to have potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-6-5-7-14(12-13)16-11-10-15-8-3-4-9-15/h5-7,12H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYNJJUWMRNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)


![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)
![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
